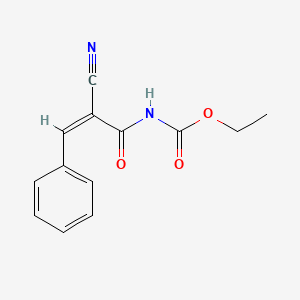

ethyl (2-cyano-3-phenylacryloyl)carbamate

説明

Ethyl (2-cyano-3-phenylacryloyl)carbamate, also known as ethyl cyanoacrylate or ECA, is a chemical compound that has gained attention in scientific research due to its unique properties. ECA is a monomer that can polymerize rapidly in the presence of moisture, forming a strong and durable adhesive. This property has made ECA a popular choice for medical and industrial applications, such as wound closure and bonding of plastics and metals.

作用機序

The mechanism of action of ECA involves the rapid polymerization of the monomer in the presence of moisture. The polymerization reaction generates heat and produces a cross-linked polymer that forms a strong bond with the surrounding surfaces. ECA can bond to a variety of materials, including metals, plastics, and biological tissues.

Biochemical and Physiological Effects

ECA has been shown to have minimal toxicity and low immunogenicity, making it a safe choice for medical applications. In vitro studies have demonstrated that ECA can support cell growth and proliferation, suggesting that it may have potential as a scaffold for tissue engineering. ECA has also been used in vivo for wound closure and hemostasis, with promising results.

実験室実験の利点と制限

The advantages of using ECA in lab experiments include its rapid polymerization, strong adhesive properties, and biocompatibility. ECA can be used to create scaffolds for tissue engineering, as well as for bonding and sealing of materials. However, the limitations of ECA include its sensitivity to moisture, which can cause premature polymerization, and its limited ability to bond to certain materials, such as hydrophobic surfaces.

将来の方向性

There are several potential future directions for research on ECA. One area of interest is the development of new formulations of ECA that can overcome its limitations and expand its range of applications. Another area of research is the use of ECA in combination with other materials, such as nanoparticles or biomolecules, to create multifunctional scaffolds or drug delivery systems. Additionally, there is potential for ECA to be used in regenerative medicine, such as for the repair of damaged tissues or organs.

科学的研究の応用

ECA has been widely used in scientific research as a tool for tissue engineering and drug delivery. Its adhesive properties make it an ideal candidate for creating scaffolds for tissue regeneration, as it can bond to biological tissues and provide mechanical support. ECA has also been used as a carrier for drugs and biomolecules, as it can penetrate cell membranes and release its cargo in a controlled manner.

特性

IUPAC Name |

ethyl N-[(Z)-2-cyano-3-phenylprop-2-enoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)15-12(16)11(9-14)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16,17)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOYMWQVCNNGAQ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C\C1=CC=CC=C1)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4687629.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4687636.png)

![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)

![N-[2-(tert-butylthio)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4687650.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687662.png)

![3,6-dimethyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687671.png)

![3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4687700.png)

![methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4687716.png)

![N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4687726.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4687733.png)

![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)

![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4687745.png)